1,4-Bis(chloromethyl)-2-iodobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4-Bis(chloromethyl)benzene, also known as α,α’-dichloro-p-xylene, is a chemical compound with the formula C8H8Cl2 . It is also referred to as p-Xylene-α,α’-dichloride, p-Xylylene chloride, p-Xylylene dichloride .

Synthesis Analysis

The synthesis of 1,4-Bis(chloromethyl)benzene involves the reaction of p-xylene and chlorine under LED light source irradiation in the presence of an ionic liquid catalyst . The reaction solution is then cooled and separated to obtain a crude product, which is subjected to vacuum rectification to obtain 1,4-Bis(chloromethyl)benzene .Molecular Structure Analysis

The molecular formula of 1,4-Bis(chloromethyl)benzene is C8H8Cl2 . The molecular weight is 175.052 .Chemical Reactions Analysis

1,4-Bis(chloromethyl)benzene is used in the synthesis of hyper cross-linked polymers (HCPs), which are a class of porous materials . The HCP material is synthesized by Friedel Craft reactions .Physical And Chemical Properties Analysis

The molar mass of 1,4-Bis(chloromethyl)benzene is 175.052 . More detailed physical and chemical properties may be available from specialized databases like the NIST/TRC Web Thermo Tables .Wissenschaftliche Forschungsanwendungen

Efficient Iodine Capture

Carbazole-based porous organic polymers, utilizing cross-linking agents such as 1,4-bis(chloromethyl)-benzene, have demonstrated exceptional iodine vapor adsorption performance. These polymers, with their unique mulberry-like morphology and high surface areas, offer promising applications in addressing environmental issues related to iodine capture. The unprecedented morphology evolution, facilitated by varying the nature of "knitting" agents, underscores the material's potential for efficient iodine sorption, highlighting its highest reported adsorption capacity among amorphous polymers to date (Xiong et al., 2019).

Polymerization Catalyst

1,4-Bis(chloromethylene)-2,5-dimethoxybenzene, a derivative of 1,4-Bis(chloromethyl)-2-iodobenzene, was used in the synthesis of polyethers through phase transfer catalysis. This process, influenced by different catalysts and solvents, showcased the solvent effect and the catalysts' role in determining the molecular weights and yields of the resulting polymers (Tagle et al., 1984).

Organometallic Synthesis and Characterization

The synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene through the treatment of 1,4-bis(chloromercurio)-2,5-di-tert-butylbenzene with methylmagnesium chloride led to the characterization of a dimagnesiated aromatic compound. This compound, existing as a mixture of oligomers, was studied for its reactivity and potential in organometallic chemistry, offering insights into the synthesis and properties of magnesium-containing aromatic compounds (Reck & Winter, 1997).

Wirkmechanismus

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Bis(chloromethyl)-2-iodobenzene . These factors may include pH, temperature, presence of other chemicals, and specific conditions within the biological system where the compound is active.

Zukünftige Richtungen

Eigenschaften

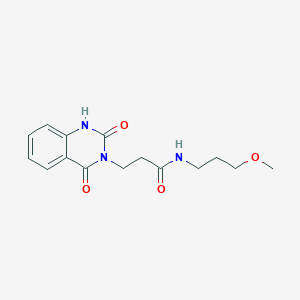

IUPAC Name |

1,4-bis(chloromethyl)-2-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2I/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNYJLBGIHZLAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)I)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2709093.png)

![(Z)-8-(2-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2709096.png)

![2-[4-(4-Chloro-3-fluorophenoxy)phenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2709099.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2709105.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2709106.png)

![(1S,2R,5R)-N-Methylbicyclo[3.1.0]hexan-2-amine;hydrochloride](/img/structure/B2709108.png)

![N-benzyl-2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2709109.png)

![2-iodo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2709114.png)